

Measuring the Degree of Labeling for ATTO 565 Maleimide: A Comparative Guide

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Compound of Interest

Compound Name: ATTO 565 maleimide

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Accurately determining the degree of labeling (DOL), or the molar ratio of dye to protein, is a critical step in ensuring the quality and consistency of fluorescently labeled proteins for research and drug development.^[1] This guide provides a detailed comparison of **ATTO 565 maleimide** with other commonly used fluorescent dyes and presents a comprehensive protocol for measuring its degree of labeling.

Comparative Analysis of Maleimide Dyes

The selection of a fluorescent label can significantly impact experimental outcomes. ATTO 565 is a rhodamine-based dye known for its strong absorption, high fluorescence quantum yield, and photostability, making it suitable for a wide range of applications, including single-molecule detection.^{[2][3]} Below is a comparison of **ATTO 565 maleimide** with other popular maleimide-functionalized dyes.

Feature	ATTO 565 Maleimide	Alexa Fluor 568 C5 Maleimide	Cy3B Maleimide
Excitation Max (nm)	564	578	558
Emission Max (nm)	590	603	572 (in Ethylene Glycol)
Molar Extinction Coefficient ($M^{-1}cm^{-1}$)	120,000	91,300	130,000
Quantum Yield	0.90	0.69	0.67
Correction Factor (at 280 nm)	0.12	0.23	0.08
Molecular Weight (g/mol)	733	~1000	~850

Note: The correction factor is used to adjust the absorbance at 280 nm for the dye's contribution.

Experimental Protocol: Determining the Degree of Labeling

The most common method for determining the DOL is through spectrophotometry, which relies on the Beer-Lambert law.^[4] This protocol outlines the steps for calculating the DOL of a protein labeled with **ATTO 565 maleimide**.

I. Materials

- Protein labeled with **ATTO 565 maleimide**
- Phosphate-buffered saline (PBS), pH 7.4
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

- Gel filtration column (e.g., Sephadex G-25) or dialysis equipment[5]

II. Procedure

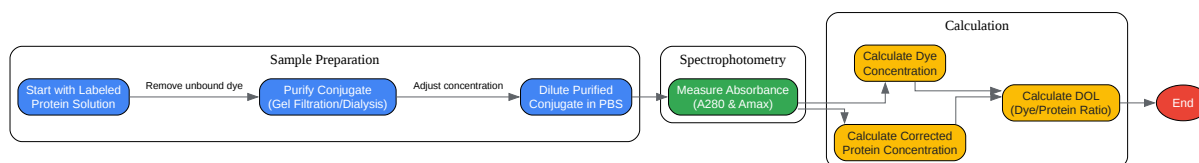
- Purification of the Labeled Protein: It is crucial to remove all non-conjugated dye from the labeled protein.[6][7][8] This can be achieved by gel filtration or extensive dialysis against PBS.[5][9]
- Sample Preparation: Dilute the purified protein-dye conjugate in PBS to a concentration that yields an absorbance reading between 0.1 and 1.0 at the dye's maximum absorbance wavelength (λ_{max}).[1]
- Spectrophotometric Measurement:
 - Measure the absorbance of the diluted conjugate solution at 280 nm (A_{280}). This reading represents the absorbance of both the protein and the dye.
 - Measure the absorbance at the λ_{max} of ATTO 565, which is 564 nm (A_{564}).[2]
- Calculations:
 - a. Calculate the molar concentration of the dye (C_{dye}): $C_{\text{dye}} \text{ (M)} = A_{564} / (\epsilon_{\text{dye}} * \text{path length})$
 - A_{564} : Absorbance at 564 nm
 - ϵ_{dye} : Molar extinction coefficient of ATTO 565 ($120,000 \text{ M}^{-1}\text{cm}^{-1}$)[2]
 - path length: 1 cm
 - b. Calculate the corrected absorbance of the protein at 280 nm (A_{prot}): The dye also absorbs at 280 nm, so its contribution to the A_{280} reading must be subtracted.[4] $A_{\text{prot}} = A_{280} - (A_{564} * CF_{280})$
 - A_{280} : Absorbance at 280 nm
 - A_{564} : Absorbance at 564 nm
 - CF_{280} : Correction factor for ATTO 565 at 280 nm (0.12)[2]
 - c. Calculate the molar concentration of the protein (C_{prot}): $C_{\text{prot}} \text{ (M)} = A_{\text{prot}} / (\epsilon_{\text{prot}} * \text{path length})$

- A_{prot} : Corrected absorbance of the protein at 280 nm
- ϵ_{prot} : Molar extinction coefficient of the specific protein at 280 nm (this value is protein-specific and needs to be known beforehand).
- path length: 1 cm

d. Calculate the Degree of Labeling (DOL): The DOL is the molar ratio of the dye to the protein.[9][10] $\text{DOL} = C_{\text{dye}} / C_{\text{prot}}$ An ideal DOL is typically between 0.5 and 1 to ensure adequate labeling without causing adverse effects on protein function or fluorescence quenching due to over-labeling.[6][10]

Experimental Workflow

The following diagram illustrates the key steps in determining the degree of labeling.



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